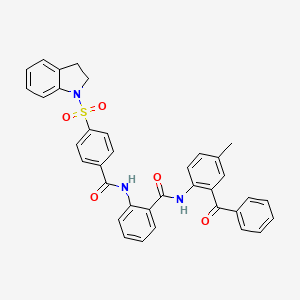

N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29N3O5S/c1-24-15-20-32(30(23-24)34(40)26-10-3-2-4-11-26)38-36(42)29-12-6-7-13-31(29)37-35(41)27-16-18-28(19-17-27)45(43,44)39-22-21-25-9-5-8-14-33(25)39/h2-20,23H,21-22H2,1H3,(H,37,41)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMJVJQUALTIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamide) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features include a benzamide core with multiple aromatic rings and a sulfonamide group, which suggest diverse chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of an indole moiety, benzoyl group, and sulfonamide enhances its interactions within biological systems, making it a candidate for various pharmacological studies.

Biological Activity

Research indicates that N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamide) exhibits significant biological activity, particularly in cancer research and anti-inflammatory studies. The compound's unique structure allows it to interact with specific molecular targets, potentially modulating their activity.

The mechanism of action involves binding to various enzymes and receptors, which can lead to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit key pathways involved in tumor growth and inflammation.

Comparative Analysis of Similar Compounds

To better understand the biological activity of N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamide), a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-N'-(indolin-1-yl)sulfonamide | Similar sulfonamide structure | Anti-inflammatory |

| 5-Methylindole derivatives | Indole core with varied substitutions | Anticancer, antimicrobial |

| Benzamides with indole substitutions | Benzamide core | Anticancer, analgesic |

This table illustrates how the unique combination of an indole moiety and a sulfonamide group in N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamide) may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

- Anticancer Activity : In preclinical studies, derivatives similar to this compound have demonstrated potent anticancer effects against various cell lines. For example, compounds with indole structures have shown IC50 values in the low micromolar range against cancer cells such as HCC827 and NCI-H358 .

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory properties. Studies have indicated that compounds sharing this feature can inhibit inflammatory pathways effectively, suggesting potential therapeutic applications for inflammatory diseases.

- Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have been employed to determine the binding affinity of this compound with target proteins. These studies provide insights into its pharmacodynamics and potential therapeutic applications.

Scientific Research Applications

Cancer Research

Research indicates that compounds with similar structures to N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide show promising anticancer properties. For instance, studies on related benzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The sulfonamide group is particularly noted for its role in enhancing the binding affinity to cancer targets, which may lead to improved therapeutic outcomes.

Case Study: Anticancer Activity

- Compound Tested: this compound

- Cell Lines: Human colorectal carcinoma (HCT116)

- Methodology: Sulforhodamine B assay

- Results: Demonstrated significant inhibition of cell proliferation, indicating potential as an anticancer agent.

Anti-inflammatory Studies

The compound's structural features may also contribute to anti-inflammatory effects. Similar sulfonamide compounds have been evaluated for their ability to inhibit inflammatory mediators, suggesting that this compound could be effective in treating inflammatory diseases.

Potential Mechanisms:

- Inhibition of pro-inflammatory cytokines.

- Modulation of immune cell activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of diaryl-substituted benzamides. Key structural analogs include:

Key Observations :

- Steric Bulk : The indoline sulfonyl group introduces significant steric hindrance compared to smaller substituents (e.g., Br, SO2CH3).

- Crystallographic Behavior : Analogs like N-(2-nitrophenyl)-4-bromo-benzamide exhibit multiple molecules per asymmetric unit, suggesting complex packing interactions . The target compound’s structure, if resolved via SHELX or ORTEP , may reveal similar packing motifs.

Key Differences :

- Purification : Methyl and methoxy-substituted analogs are often purified via simple crystallization, whereas the target compound may require advanced techniques (e.g., column chromatography).

Crystallographic and Conformational Analysis

While direct data for the target compound is unavailable, insights can be inferred from analogs:

Implications :

- The indoline sulfonyl group may increase torsional strain, reducing planarity between aromatic rings.

- Hydrogen bonding involving the sulfonyl oxygen could influence crystal packing, as seen in SHELX-refined structures .

Q & A

Basic Question

- Data Collection : Use Mo-Kα radiation (λ=0.71073 Å) on a Bruker D8 Venture diffractometer .

- Structure Solution : SHELXT for phase problem resolution .

- Refinement : SHELXL with Olex2 GUI; apply TWIN/BASF commands for twinned crystals .

Key Metrics : R1 < 0.05, wR2 < 0.15, and Flack parameter < 0.1 for chiral centers.

How can reaction mechanisms be elucidated for sulfonamide bond formation?

Advanced Question

Mechanistic probes include:

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated reagents to identify rate-limiting steps .

- Trapping Intermediates : Use LC-MS to detect sulfonyl chloride intermediates .

- Computational Studies : Calculate activation barriers (e.g., at B3LYP/6-31G* level) for proposed pathways .

Example : A ΔG‡ of 18.3 kcal/mol was computed for the nucleophilic attack step, consistent with experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.